![molecular formula C6H3N5S B14238425 1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine CAS No. 503818-34-6](/img/structure/B14238425.png)
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities This compound is characterized by a fused ring system that includes imidazole, thiadiazole, and pyridine moieties
Méthodes De Préparation
The synthesis of 1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine typically involves the cyclization of pyridine-2,3-diamines with sulfur-containing reagents. One common method includes refluxing pyridine-2,3-diamines in the presence of thionyl chloride (SOCl2) in various solvents . This reaction facilitates the formation of the thiadiazole ring, which is then fused with the imidazole and pyridine rings to yield the target compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems, expanding the structural diversity of the compound.
Applications De Recherche Scientifique
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine has a wide range of scientific research applications:
Biology: It exhibits potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities make it a promising candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as tryptophan 2,3-dioxygenase (TOD2) and glutaminase (GLS1), which are involved in metabolic pathways . Additionally, it can modulate G protein-coupled receptors (GPR65) and inhibit DNA-dependent protein kinase (DNA-PK), leading to its anticancer and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine can be compared with other similar compounds, such as:
1H-Imidazo[4,5-B]pyridine: This compound lacks the thiadiazole ring but shares the imidazole and pyridine rings.
1H-Pyrazolo[3,4-B]pyridine: This compound contains a pyrazole ring instead of an imidazole ring.
1H-Imidazo[1,2-A]pyridine: This compound has a different ring fusion pattern but also exhibits significant biological activities, including anti-inflammatory and anticancer effects.
Propriétés
Numéro CAS |
503818-34-6 |
|---|---|
Formule moléculaire |
C6H3N5S |
Poids moléculaire |
177.19 g/mol |
Nom IUPAC |
4-thia-3,5,7,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C6H3N5S/c1-3-4(9-2-8-3)5-6(7-1)11-12-10-5/h1-2,10H |
Clé InChI |
BUYZZEDBJIRUDH-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NSNC2=C3C1=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


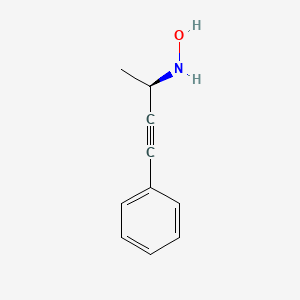
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
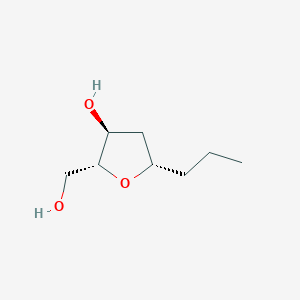
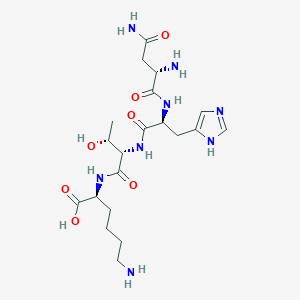
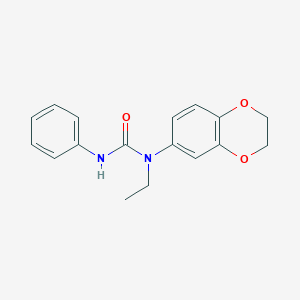
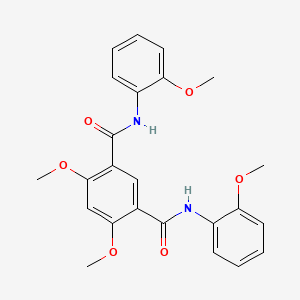
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)

![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
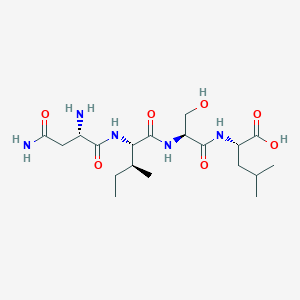
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
